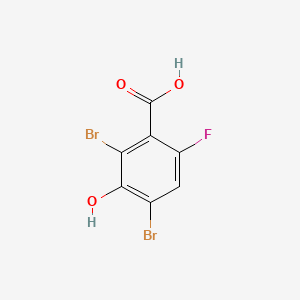

2,4-Dibromo-6-fluoro-3-hydroxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromo-6-fluoro-3-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2FO3/c8-2-1-3(10)4(7(12)13)5(9)6(2)11/h1,11H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAPXVYVGQMHOKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)O)Br)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2FO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.90 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Reaction Engineering

Strategic Pathways for the Synthesis of 2,4-Dibromo-6-fluoro-3-hydroxybenzoic Acid

The construction of the this compound molecule is a challenge that requires careful planning of the sequence of halogenation and functional group manipulations. The electronic properties of the substituents—the electron-donating hydroxyl group and the electron-withdrawing carboxyl and fluoro groups—play a critical role in directing the regiochemical outcome of the synthetic steps.

The core of the synthesis relies on electrophilic aromatic substitution, a fundamental reaction class for functionalizing aromatic rings. acs.org The key to synthesizing the target molecule is achieving the correct substitution pattern on a suitable precursor. A plausible synthetic starting point is 3-hydroxy-4-fluorobenzoic acid, which contains the required fluoro, hydroxyl, and carboxyl groups in the correct relative positions.

The bromination of this precursor is guided by the directing effects of the existing substituents. The hydroxyl group (-OH) is a strongly activating, ortho-, para-director, while the carboxylic acid group (-COOH) is a deactivating, meta-director, and the fluorine (-F) is a deactivating, ortho-, para-director. In this arrangement, the powerful activating effect of the hydroxyl group dominates, directing incoming electrophiles (Br+) to the positions ortho and para to it.

Position 2 (ortho to -OH, meta to -COOH) : This position is strongly activated by the hydroxyl group.

Position 4 (para to -OH, ortho to -F) : This position is also activated by the hydroxyl group.

Position 6 (ortho to -OH, ortho to -F) : This position is activated by the hydroxyl group.

Given the precursor 3-hydroxy-4-fluorobenzoic acid, bromination would be expected to occur at the positions most activated by the hydroxyl group, which are positions 2 and 6. To obtain the desired 2,4-dibromo isomer, an alternative precursor or a more complex pathway involving blocking groups or a rearrangement might be necessary. However, if starting with a precursor like 5-fluoro-3-hydroxybenzoic acid, the hydroxyl group would direct bromination to positions 2 and 4, yielding the desired substitution pattern.

Electrophilic aromatic bromination is the most common method for preparing aryl bromides. nih.gov The choice of brominating agent and reaction conditions is crucial for controlling the reaction's selectivity and preventing over-bromination.

| Reagent/System | Conditions | Purpose |

| Br₂ in Acetic Acid | Mild conditions | Standard electrophilic bromination of activated rings. |

| N-Bromosuccinimide (NBS) | Radical initiator (AIBN) or light | Used for allylic/benzylic bromination, but also for aromatic bromination in polar solvents. |

| H₂O₂ / NH₄Br | Aqueous acetic acid | A "green" alternative that generates "Br+" in situ, avoiding the use of elemental bromine. cdnsciencepub.comresearchgate.net |

This interactive table summarizes common reagents for regioselective bromination.

Functional group interconversion (FGI) provides alternative routes to the target molecule by introducing the required functional groups from other precursors. ub.eduimperial.ac.uk This strategy can be advantageous if the direct introduction of a group is difficult or leads to poor regioselectivity.

Key FGI Strategies:

Carboxyl Group Synthesis: The carboxyl group can be generated from a methyl group via oxidation or from a nitrile group via hydrolysis. For instance, a toluene (B28343) derivative can be oxidized using strong agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (CrO₃/H₂SO₄) to form a benzoic acid. imperial.ac.uk The hydrolysis of a benzonitrile, often under acidic or basic conditions, provides a milder route to the carboxylic acid. google.com

Hydroxyl Group Synthesis: A phenolic hydroxyl group can be introduced by the diazotization of an aromatic amine (an aniline (B41778) derivative), followed by hydrolysis of the resulting diazonium salt. This is a classic method for placing a hydroxyl group on an aromatic ring.

A hypothetical FGI pathway could start with a molecule like 2,4-dibromo-6-fluoro-3-aminotoluene. The amino group could be converted to a hydroxyl group via diazotization, and the methyl group could be oxidized to a carboxylic acid to yield the final product. The order of these steps would be critical to avoid undesired side reactions.

| Strategy | Description | Impact |

| Temperature Control | Many electrophilic aromatic substitutions are exothermic. Maintaining low temperatures (e.g., 0 °C) can prevent the formation of polysubstituted byproducts and improve regioselectivity. truman.edu | Increases product purity and yield. |

| Reagent Stoichiometry | Precise control over the molar ratios of reactants, especially the brominating agent, is essential to prevent over-halogenation. | Avoids unwanted side products. |

| Choice of Solvent | The solvent can influence reaction rates and selectivity. Polar solvents can stabilize charged intermediates in electrophilic substitution. | Can enhance reaction efficiency. |

| Protecting Groups | Highly reactive groups like hydroxyls can be temporarily protected (e.g., as esters or ethers) to prevent them from interfering with subsequent reaction steps. imperial.ac.uk | Improves selectivity and prevents side reactions. |

| Purification Methods | Each intermediate must be purified to prevent impurities from interfering with the next reaction. Techniques include recrystallization, chromatography, and extraction. | Ensures the purity of the final product. |

This interactive table outlines key strategies for optimizing a multi-step synthesis.

Green Chemistry Principles Applied to Halogenated Aromatic Synthesis

Traditional halogenation reactions often use hazardous reagents like elemental bromine and chlorinated solvents, which pose environmental and safety risks. acs.org Green chemistry seeks to develop more sustainable alternatives. scranton.edu

In the context of synthesizing halogenated aromatics, several greener methods have been developed. cdnsciencepub.com A prominent example is the use of hydrogen peroxide (H₂O₂) as a clean oxidant in combination with ammonium (B1175870) or sodium halides in a solvent like acetic acid. researchgate.net This system generates the electrophilic halogen species ("X+") in situ, avoiding the handling of toxic and volatile elemental halogens. The primary byproduct of the oxidant is water, making the process more environmentally benign. Such methods have shown comparable yields and regioselectivity to traditional reactions for activated aromatic systems. cdnsciencepub.comresearchgate.net

Derivatization Chemistry of this compound

The presence of both a carboxylic acid and a phenolic hydroxyl group makes this compound a versatile scaffold for creating a diverse library of derivatives.

The functional groups on the molecule can be selectively modified to produce esters, amides, and ethers, which can alter its physicochemical properties for various applications.

Ester Synthesis: The carboxylic acid can be converted to an ester through Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). truman.edu This is a reversible equilibrium-driven process.

Amide Synthesis: Amides are typically synthesized by first "activating" the carboxylic acid, for instance, by converting it to an acyl chloride using thionyl chloride (SOCl₂). The highly reactive acyl chloride is then treated with a primary or secondary amine to form the amide bond. Modern coupling reagents can also facilitate this transformation under milder conditions. rsc.org

Ether Synthesis: The phenolic hydroxyl group is sufficiently acidic to be deprotonated by a suitable base (e.g., sodium hydroxide). The resulting phenoxide ion can act as a nucleophile in a Williamson ether synthesis, reacting with an alkyl halide to form an ether.

These derivatization reactions allow for systematic structural modifications, enabling the exploration of structure-activity relationships in drug discovery or the tuning of material properties.

Exploration of Nucleophilic Aromatic Substitution (SNAr) on the Fluorine Atom

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the modification of aromatic rings, particularly those bearing electron-withdrawing groups and a suitable leaving group. In the case of this compound, the fluorine atom is a potential site for SNAr, given that fluoride (B91410) is often a good leaving group in such reactions, especially when the ring is activated.

The regioselectivity of nucleophilic attack is directed by the substituents. Typically, attack occurs at the position that is most activated by electron-withdrawing groups and where the negative charge of the intermediate (a Meisenheimer complex) is best stabilized. For this compound, a nucleophile could theoretically attack the carbon bearing the fluorine atom. The stability of the resulting intermediate would be influenced by the adjacent bromine and hydroxyl groups.

A variety of nucleophiles could be employed in the SNAr functionalization of the C-F bond. These include, but are not limited to, alkoxides, thiolates, and amines. The reaction conditions would likely involve a polar aprotic solvent and a suitable base to deprotonate the nucleophile if necessary.

Table 1: Hypothetical SNAr Reactions on this compound

| Nucleophile | Reagent | Solvent | Product |

| Methoxide | Sodium methoxide | Dimethylformamide (DMF) | 2,4-Dibromo-6-methoxy-3-hydroxybenzoic acid |

| Thiophenoxide | Sodium thiophenoxide | N-Methyl-2-pyrrolidone (NMP) | 2,4-Dibromo-6-(phenylthio)-3-hydroxybenzoic acid |

| Diethylamine | Diethylamine | Dimethyl sulfoxide (B87167) (DMSO) | 2,4-Dibromo-6-(diethylamino)-3-hydroxybenzoic acid |

Palladium- and Copper-Catalyzed Site-Selective Cross-Coupling Reactions

Palladium- and copper-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The two bromine atoms on the aromatic ring of this compound represent prime handles for such transformations. The differential reactivity of aryl bromides and aryl fluorides in these catalytic systems allows for site-selective functionalization.

Palladium-Catalyzed Reactions:

Palladium catalysts are highly effective for the cross-coupling of aryl bromides. sigmaaldrich.com A variety of well-established named reactions, such as Suzuki-Miyaura (with boronic acids), Heck (with alkenes), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines), could be envisioned at the C-Br positions. sigmaaldrich.com Site-selectivity between the two bromine atoms (at positions 2 and 4) would be a key consideration, potentially influenced by steric hindrance and the electronic environment. The bromine at position 2, being ortho to the carboxylic acid and flanked by a fluorine atom, is sterically more hindered than the bromine at position 4. This steric difference could be exploited to achieve selective mono-functionalization at the C4-Br bond under carefully controlled conditions.

Copper-Catalyzed Reactions:

Copper catalysis, while also effective for aryl bromides, is particularly relevant for the functionalization of C-F bonds under certain conditions, although this is generally more challenging than C-Br bond activation. Copper-catalyzed reactions, such as the Ullmann condensation, could potentially be employed for the formation of C-O, C-S, and C-N bonds. However, the reactivity of the C-Br bonds would likely dominate, making selective C-F bond functionalization in the presence of two C-Br bonds a significant synthetic challenge.

Table 2: Potential Site-Selective Cross-Coupling Reactions

| Reaction Type | Catalyst System | Coupling Partner | Potential Product (Selective at C4-Br) |

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | Phenylboronic acid | 4-Phenyl-2-bromo-6-fluoro-3-hydroxybenzoic acid |

| Heck | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Styrene | 4-(2-Phenylethenyl)-2-bromo-6-fluoro-3-hydroxybenzoic acid |

| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | Phenylacetylene | 4-(2-Phenylethynyl)-2-bromo-6-fluoro-3-hydroxybenzoic acid |

| Buchwald-Hartwig | Pd₂(dba)₃, BINAP, NaOt-Bu | Aniline | 4-(Phenylamino)-2-bromo-6-fluoro-3-hydroxybenzoic acid |

Mechanistic Elucidation of Key Synthetic Transformations

The rational design of synthetic routes involving this compound relies on a solid understanding of the mechanisms of the key transformations.

Mechanism of SNAr:

The SNAr reaction proceeds via a two-step addition-elimination mechanism. youtube.com

Addition: The nucleophile attacks the carbon atom bearing the leaving group (fluorine), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing groups on the aromatic ring.

Elimination: The leaving group (fluoride) is expelled, and the aromaticity of the ring is restored, yielding the substitution product.

The rate-determining step is typically the formation of the Meisenheimer complex. The stability of this intermediate is paramount to the success of the reaction.

Mechanism of Palladium-Catalyzed Cross-Coupling:

The catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, generally involves three key steps: youtube.com

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide, forming a Pd(II) intermediate.

Transmetalation: The organic group from the coupling partner (e.g., the boronic acid in a Suzuki reaction) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The choice of ligand on the palladium catalyst is crucial as it influences the efficiency of each of these steps and can be tuned to control selectivity.

While specific experimental investigations into the reactivity of This compound are not widely reported, a thorough understanding of fundamental organic reaction mechanisms allows for a predictive exploration of its synthetic potential. The presence of multiple, electronically distinct halogen atoms provides a versatile platform for site-selective modifications through nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions. The insights into the probable mechanistic pathways for these transformations offer a roadmap for the future development of synthetic routes to novel and complex molecules derived from this intriguing building block. Further experimental work is necessary to validate these theoretical considerations and fully unlock the synthetic utility of this compound.

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of 2,4-Dibromo-6-fluoro-3-hydroxybenzoic acid by providing detailed information about the chemical environment of each atom.

Application of ¹H, ¹³C, and ¹⁹F NMR for Chemical Environment Analysis

The analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra allows for the unambiguous assignment of all atoms within the molecule.

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic proton and the acidic protons of the hydroxyl and carboxylic acid groups. The single aromatic proton (H-5) would appear as a doublet due to coupling with the adjacent fluorine atom. The chemical shifts of the hydroxyl and carboxylic acid protons are typically broad and can vary depending on the solvent and concentration, generally appearing in the regions of 5-8 ppm and 10-13 ppm, respectively. libretexts.org

¹³C NMR Spectroscopy : The ¹³C NMR spectrum will provide signals for each of the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected at the most downfield position (around 160-180 ppm). libretexts.org The carbons attached to the electronegative bromine, fluorine, and oxygen atoms will also be significantly deshielded. The carbon atom attached to fluorine will exhibit a large one-bond coupling constant (¹JCF).

¹⁹F NMR Spectroscopy : The ¹⁹F NMR spectrum is a simple yet powerful tool for confirming the presence and environment of the fluorine atom. A single resonance is expected, and its chemical shift will be characteristic of a fluorine atom on a substituted benzene (B151609) ring.

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data |

| Proton | Chemical Shift (ppm) |

| H-5 | ~7.5-8.0 (d) |

| OH | ~5.0-8.0 (br s) |

| COOH | ~10.0-13.0 (br s) |

Note: The chemical shift values are predictions based on data from similar compounds and may vary based on experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Mapping

Two-dimensional (2D) NMR experiments are essential for confirming the connectivity of the atoms within the molecule.

COSY (Correlation Spectroscopy) : A COSY spectrum would show a correlation between the aromatic proton (H-5) and the fluorine atom, confirming their adjacent positions, though this is more directly observed in heteronuclear experiments.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbons to which they are directly attached. An HSQC spectrum would show a clear correlation between the H-5 proton and the C-5 carbon.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of the compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

Development of High-Resolution Mass Spectrometry (HRMS) Protocols

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the parent ion. For this compound (C₇H₃Br₂FO₃), the expected exact mass can be calculated. The presence of two bromine atoms will result in a characteristic isotopic pattern (M, M+2, M+4) in the mass spectrum, which is a clear indicator of a dibrominated compound.

Analysis of Fragmentation Pathways for Structural Insights

The fragmentation of the molecular ion in the mass spectrometer provides valuable structural information. Common fragmentation pathways for benzoic acids include the loss of water (H₂O), carbon monoxide (CO), and the entire carboxylic acid group (COOH). libretexts.org For this specific molecule, the initial loss of the carboxylic acid group would be a likely fragmentation step. Subsequent fragmentations could involve the loss of bromine atoms.

| Compound Name |

| This compound |

| 2-chloro-4-nitrobenzoic acid |

| 2-methyl-4-nitrobenzoic acid |

| 3-hydroxybenzoic acid |

| 2,6-dimethoxybenzoic acid |

| propionic acid |

| o-methylbenzoic acid |

| Butanoic Acid |

| 3-methyl-benzoic acid |

| 3-methoxy-benzoic acid |

| 3-fluoro-benzoic acid |

| 3-chloro-benzoic acid |

| 3-bromo-benzoic acid |

| 3-trifluoromethyl-benzoic acid |

| 3-nitro-benzoic acid |

| 3,5-difluoro-benzoic acid |

| 3,5-dichloro-benzoic acid |

| H-benzoic acid |

| 2,4-difluoro-3-hydroxybenzoic acid |

| 3,4,5-trifluoronitrobenzene |

| 2,6-difluoro-4-Nitroanisole |

| 3,5-difluoro-4-anisidine |

| 3,5-difluoro-2-bromo-4-anisidine |

| 3-bromo-2,6-difluoroanisole |

| 2,4-difluoro-3-anisole nitrile |

| 4-fluorophenol |

| 3-hydroxy-4-fluorobenzoic acid |

| 3-fluoro-4-methoxy benzoic acid |

| 2-fluoro-4-hydroxybenzoic acid |

| 3-Bromo-4-fluoro-2-hydroxybenzoic acid |

| 3-Bromo-2-fluoro-6-hydroxybenzoic acid |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Band Assignment

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in the molecule by observing their characteristic vibrational frequencies.

The IR spectrum of this compound would display several key absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer. libretexts.org The C=O stretching vibration of the carboxylic acid will appear as a strong band around 1700 cm⁻¹. libretexts.org The O-H stretching of the phenolic hydroxyl group would be observed around 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C-Br and C-F stretching vibrations will appear in the fingerprint region (below 1300 cm⁻¹).

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) |

| O-H Stretch (Phenol) | 3200-3600 |

| C-H Stretch (Aromatic) | ~3100 |

| C=O Stretch (Carboxylic Acid) | ~1700 |

| C-F Stretch | 1250-1350 |

| C-Br Stretch | 500-650 |

Note: The vibrational frequencies are predictions based on data from similar compounds and may vary based on experimental conditions.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography provides unparalleled insight into the atomic and molecular structure of a compound in its crystalline phase. This powerful analytical method allows for the precise measurement of bond lengths, bond angles, and torsion angles, thereby confirming the molecular connectivity and conformation. Furthermore, it reveals the packing of molecules within the crystal lattice, which is directed by a variety of intermolecular interactions.

The successful application of X-ray crystallography is contingent upon the availability of high-quality, single crystals of the analyte. For a substituted benzoic acid derivative such as this compound, several well-established techniques can be employed for crystal growth. The primary objective is to facilitate the slow, ordered arrangement of molecules from a solution or vapor into a well-defined crystal lattice.

Common methods for growing single crystals of organic compounds include:

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent or solvent mixture. The container is then loosely covered to allow for the gradual evaporation of the solvent. As the solvent evaporates, the solution becomes supersaturated, promoting the nucleation and growth of crystals. The choice of solvent is critical and is often determined empirically. Solvents such as ethanol, methanol (B129727), acetone, or mixtures with water are frequently utilized for polar organic molecules.

Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial. This vial is then enclosed in a larger, sealed container that holds a larger volume of a precipitant solvent in which the compound is less soluble. The vapors of the precipitant solvent slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.

Cooling: A saturated solution of the compound is prepared at an elevated temperature. The solution is then slowly cooled, which decreases the solubility of the compound and leads to the formation of crystals. The rate of cooling is a crucial parameter that must be controlled to obtain high-quality crystals.

The optimization of crystal quality may involve screening a wide range of solvents and their mixtures, as well as fine-tuning parameters such as temperature, concentration, and the rate of solvent evaporation or cooling. The presence of impurities can significantly hinder crystal growth, necessitating the use of highly purified starting material.

The supramolecular architecture of crystalline this compound is anticipated to be dominated by a network of hydrogen and halogen bonds. The presence of a carboxylic acid group, a hydroxyl group, and bromine and fluorine substituents creates a molecule with multiple sites for these directional interactions.

Hydrogen Bonding: The carboxylic acid and hydroxyl groups are potent hydrogen bond donors and acceptors. It is highly probable that the carboxylic acid groups will form centrosymmetric dimers via strong O—H···O hydrogen bonds, a common and robust supramolecular synthon observed in the crystal structures of many benzoic acid derivatives. nih.govnih.gov Additionally, the hydroxyl group can participate in hydrogen bonding, either as a donor to a neighboring carboxyl or hydroxyl group, or as an acceptor. Intramolecular hydrogen bonding between the ortho-hydroxyl group and the carboxylic acid moiety is also a possibility, which can influence the conformation of the molecule. nih.gov

The interplay of these various intermolecular forces results in a complex and unique three-dimensional crystalline arrangement. A detailed crystallographic analysis would provide precise measurements of the distances and angles of these interactions, allowing for a comprehensive understanding of the supramolecular assembly.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Hydrogen Bond | O-H (Carboxyl) | O=C (Carboxyl) | 1.6 - 2.2 |

| Hydrogen Bond | O-H (Hydroxyl) | O (Carboxyl/Hydroxyl) | 1.7 - 2.3 |

| Halogen Bond | C-Br | O (Carbonyl/Hydroxyl) | 2.8 - 3.5 |

| Halogen Bond | C-Br | F-C | 2.9 - 3.6 |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For a compound like 2,4-Dibromo-6-fluoro-3-hydroxybenzoic acid, DFT calculations can provide deep insights into its geometry, vibrational modes, and inherent reactivity.

Geometry Optimization and Vibrational Frequency Analysis

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. Using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), the molecular geometry is adjusted to find the minimum energy conformation. researchgate.net For this compound, this would involve determining the preferred orientation of the carboxylic acid and hydroxyl groups relative to the benzene (B151609) ring and each other. The planarity of the benzoic acid backbone and the intramolecular interactions, such as hydrogen bonding between the hydroxyl and carboxylic acid groups or between the hydroxyl group and the fluorine atom, are critical aspects that would be elucidated.

Once the optimized geometry is obtained, vibrational frequency analysis is performed. This calculation serves two primary purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of the C=O, O-H, and C-Br bonds, or the bending and torsional motions of the molecular framework. slideshare.net These predicted spectra can be invaluable for interpreting experimental spectroscopic data.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO is a crucial indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. researchgate.net

For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the most likely sites for electrophilic and nucleophilic attack, respectively. Reactivity descriptors derived from the energies of these orbitals, such as electronegativity, chemical hardness, and the electrophilicity index, can be calculated to quantify the molecule's reactivity.

| Reactivity Descriptor | Definition | Significance for this compound |

| Ionization Potential (I) | The energy required to remove an electron. | Approximated as -EHOMO. Indicates the molecule's tendency to undergo oxidation. |

| Electron Affinity (A) | The energy released when an electron is added. | Approximated as -ELUMO. Indicates the molecule's tendency to undergo reduction. |

| Electronegativity (χ) | The power of an atom to attract electrons to itself. | Calculated as (I+A)/2. A higher value suggests a greater ability to attract electrons. |

| Chemical Hardness (η) | The resistance to change in electron distribution. | Calculated as (I-A)/2. A larger value indicates greater stability and lower reactivity. |

| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons. | Calculated as χ2/(2η). Quantifies the electrophilic nature of the molecule. |

Electrostatic Potential Surface (ESP) Mapping and Charge Distribution

The Electrostatic Potential Surface (ESP) map provides a visual representation of the charge distribution within a molecule. It is generated by mapping the electrostatic potential onto the electron density surface. For this compound, the ESP map would highlight regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack.

Typically, the oxygen atoms of the carboxyl and hydroxyl groups would exhibit strong negative potential, while the hydrogen atom of the hydroxyl group and the carboxylic acid would show positive potential. The halogen substituents would also influence the charge distribution on the aromatic ring. Analysis of the charge distribution, for instance using Hirshfeld charges, can provide a more quantitative picture of the electron distribution and help in predicting sites of electrophilic aromatic substitution. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solution Behavior

While DFT calculations are excellent for understanding static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.

For this compound, MD simulations would be particularly useful for exploring its conformational flexibility and behavior in a solvent. ucl.ac.uk These simulations can reveal how the orientation of the carboxyl and hydroxyl groups changes over time and how the molecule interacts with surrounding solvent molecules. In solution, substituted benzoic acids are known to form dimers and other self-associates through hydrogen bonding and π-π stacking. ucl.ac.ukucl.ac.uk MD simulations can predict the stability of these aggregates and the influence of the solvent on their formation. bohrium.com This is crucial for understanding its behavior in chemical reactions or biological systems where it might act as an intermediate or a probe.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the biological activity or chemical properties of compounds based on their molecular structures. If this compound were to be used as a chemical probe or an intermediate in the development of bioactive compounds, QSAR methodologies could be applied.

A QSAR study would involve compiling a dataset of structurally related compounds with known activities and then calculating a variety of molecular descriptors for each. These descriptors can be constitutional, topological, geometric, or electronic. Statistical methods are then used to build a mathematical model that correlates these descriptors with the observed activity. For halogenated compounds, descriptors related to hydrophobicity, molar refractivity, and electronic effects are often important. nih.govnih.gov Such a model could then be used to predict the activity of this compound or to design new, more potent analogs.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing information that is often difficult or impossible to obtain experimentally. For this compound, computational studies could be employed to investigate its reactivity in various chemical transformations.

By calculating the potential energy surface for a proposed reaction, chemists can identify the transition state structures, which are the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction and thus its rate. DFT calculations are commonly used to locate and characterize transition states. nih.gov For example, a computational study could investigate the mechanism of electrophilic substitution on the aromatic ring or the reactions of the carboxylic acid and hydroxyl groups. These studies provide a detailed, step-by-step picture of how the reaction proceeds, including the breaking and forming of chemical bonds.

Role in Advanced Materials and Supramolecular Chemistry Research

Integration into Polymer Synthesis and Functional Material Development

While direct, extensive research on the integration of 2,4-Dibromo-6-fluoro-3-hydroxybenzoic acid into polymer backbones is not widely documented, the structural motifs of this molecule suggest its potential as a valuable monomer or functional additive in the synthesis of advanced polymers. The presence of both a carboxylic acid and a hydroxyl group allows for its potential incorporation into polyesters and other condensation polymers.

The fluorine and bromine substituents can impart specific properties to the resulting polymers, such as increased thermal stability, flame retardancy, and modified solubility. For instance, the principles of using halogenated benzoic acid derivatives in polymer synthesis are established. Analogous compounds, such as 2-fluoro-4-hydroxybenzoic acid, have been utilized in the synthesis of polyphosphazenes. researchgate.net In these polymers, the deprotonated phenoxide of the hydroxybenzoic acid acts as a nucleophile, substituting chlorine atoms on a polyphosphazene chain. researchgate.net This suggests a potential pathway for the incorporation of this compound to create functional polymers with a high density of halogen atoms.

Exploration as a Building Block for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials constructed from molecular building blocks. The carboxylic acid group of this compound makes it a prime candidate for use as an organic linker in the synthesis of these frameworks.

In the context of MOFs, the carboxylate can coordinate with metal ions or clusters to form extended networks. While research specifically employing this compound as a primary linker is limited, studies on similar hydroxybenzoic acids, such as p-hydroxybenzoic acid, have demonstrated the formation of three-dimensional MOFs. google.comrsc.org These studies show that both the carboxylic acid and the hydroxyl group can participate in metal coordination, leading to robust frameworks with potential applications in catalysis, including ring-opening polymerization. google.comrsc.org The additional bromo and fluoro substituents on the target molecule could be leveraged to fine-tune the pore environment and functionality of the resulting MOFs.

For COFs, which are constructed entirely from organic building blocks linked by strong covalent bonds, this compound could serve as a versatile node. The hydroxyl and carboxylic acid groups can participate in various condensation reactions to form the framework. Furthermore, the bromo-substituents could potentially undergo post-synthetic modification, allowing for the introduction of additional functional groups within the COF pores.

Design of Supramolecular Assemblies and Co-crystals Utilizing Halogen and Hydrogen Bonding

The rich array of functional groups on this compound makes it an exemplary candidate for the study and construction of complex supramolecular assemblies and co-crystals. The interplay of hydrogen and halogen bonding is a key driver in the formation of these structures.

Hydrogen Bonding: The carboxylic acid group is a classic hydrogen bond donor and acceptor, capable of forming strong, directional interactions. It can form dimers with other carboxylic acid molecules or interact with the hydroxyl group. The hydroxyl group itself can act as both a hydrogen bond donor and acceptor. Intramolecular hydrogen bonding between the ortho-hydroxyl group and the carboxylic acid can lead to a more planar and rigid conformation of the molecule, influencing its packing in the solid state.

Halogen Bonding: The two bromine atoms on the aromatic ring are potential halogen bond donors. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. In the solid state, these bromine atoms can interact with the oxygen atoms of the hydroxyl or carboxylic acid groups of neighboring molecules, or with other halogen bond acceptors, to direct the formation of specific supramolecular architectures. The directionality and strength of halogen bonds are becoming increasingly important tools in crystal engineering.

The synergy between hydrogen and halogen bonding can lead to the formation of robust and predictable multi-component co-crystals with tailored architectures and properties.

Applications in Liquid Crystal Research and Mesogen Synthesis

Halogenated benzoic acid derivatives are known to be valuable building blocks in the synthesis of liquid crystals. The introduction of halogen atoms can significantly influence the mesomorphic properties of a molecule by altering its polarity, polarizability, and steric profile.

While direct studies on the liquid crystalline properties of this compound derivatives are not prevalent, the structural characteristics of the molecule are promising. The rigid aromatic core, combined with the potential for strong intermolecular interactions through hydrogen and halogen bonding, are key features for the formation of liquid crystalline phases (mesophases).

For example, analogous fluorinated hydroxybenzoic acids, such as 2-fluoro-4-hydroxybenzoic acid, are considered favorable for synthesizing mesogens. researchgate.net The para-positioning of the carboxylic acid and hydroxyl group in such molecules is a common design element in calamitic (rod-shaped) liquid crystals. researchgate.net By esterifying the carboxylic acid of this compound with various alkyl or aromatic alcohols, and potentially etherifying the hydroxyl group, a diverse library of potential mesogens could be synthesized and their liquid crystalline behavior investigated. The presence of multiple halogen atoms would be expected to have a profound impact on the resulting mesophase type and transition temperatures.

Research on this compound Remains Undisclosed in Public Scientific Literature

Despite a comprehensive search of available scientific databases and scholarly articles, detailed research on the specific biochemical and biological applications of the chemical compound this compound is not present in the public domain. Therefore, an in-depth article focusing on its mechanistic role in enzyme-ligand interactions, its use as a chemical probe, its antimicrobial activity, and its molecular targets cannot be constructed at this time.

The user's request for a detailed article structured around specific research applications of this compound could not be fulfilled due to the absence of published studies on this particular molecule. Extensive searches for data on its enzyme inhibition mechanisms, its capacity to modulate biological pathways, mechanistic insights into its antimicrobial properties, and characterization of its molecular binding sites did not yield any relevant scientific literature.

While research exists on the biological activities of various substituted benzoic acids, including halogenated and hydroxylated derivatives, this information cannot be accurately extrapolated to this compound without direct experimental evidence. The precise arrangement of the bromine, fluorine, and hydroxyl groups on the benzoic acid core imparts unique chemical and physical properties that would dictate its biological interactions. Speculating on its functions based on related but structurally distinct compounds would be scientifically unsound.

Advanced Analytical Methodologies for Research Applications

Development of Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the separation and quantification of individual components within a mixture. For a compound like 2,4-Dibromo-6-fluoro-3-hydroxybenzoic acid, both liquid and gas chromatography offer powerful solutions.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally unstable compounds like substituted benzoic acids. walshmedicalmedia.comhelixchrom.com A reversed-phase (RP-HPLC) method is typically the most suitable approach.

Development of an RP-HPLC method for this compound would involve optimizing several key parameters. The separation is generally achieved on a nonpolar stationary phase, such as a C18-modified silica (B1680970) column. thaiscience.inforesearchgate.net The mobile phase would likely consist of a mixture of an aqueous component (often with an acidic modifier like phosphoric acid or acetic acid to suppress the ionization of the carboxylic acid and phenolic groups, thereby improving retention and peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). thaiscience.infoekb.egms-editions.cl

Gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is often employed to ensure the efficient elution of the target compound and any impurities with differing polarities. ekb.eglongdom.org Detection is commonly performed using a photodiode array (PDA) or a standard UV detector, set at a wavelength where the analyte exhibits maximum absorbance, which for aromatic acids is typically in the UV range of 230-280 nm. thaiscience.inforesearchgate.net For instance, a validated method for 4-hydroxybenzoic acid, a related compound, used detection at 230 nm. longdom.org

| Parameter | Suggested Condition | Rationale/Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard for separation of non-polar to moderately polar compounds. researchgate.netekb.eg |

| Mobile Phase A | Water with 0.1% Phosphoric Acid or Acetic Acid | Acid suppresses ionization for better retention and peak shape. longdom.orgut.ac.ir |

| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for RP-HPLC. ekb.egresearchgate.net |

| Elution Mode | Gradient | Allows for separation of compounds with a range of polarities. ekb.eg |

| Flow Rate | 0.8 - 1.2 mL/min | Typical flow rate for standard analytical columns. thaiscience.infoms-editions.cl |

| Detection | UV/PDA at ~230-280 nm | Aromatic rings and carboxyl groups absorb in this UV range. researchgate.netlongdom.org |

| Column Temperature | 25-40 °C | Ensures reproducible retention times. researchgate.netms-editions.cl |

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high sensitivity and structural information. tdi-bi.com However, compounds like this compound are non-volatile due to the polar carboxylic acid and hydroxyl functional groups. Therefore, a chemical derivatization step is required to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. waters.com

Common derivatization strategies for carboxylic acids and phenols include methylation or silylation. nih.gov Methylation can be achieved using reagents like methanolic HCl. nih.gov Silylation, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogens on the carboxyl and hydroxyl groups with nonpolar trimethylsilyl (B98337) (TMS) groups.

Once derivatized, the compound can be separated on a low- to mid-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane phase) and detected by a mass spectrometer. tdi-bi.com The MS can be operated in full-scan mode to obtain the mass spectrum for structural confirmation or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis. tdi-bi.com

For a newly developed analytical method to be considered reliable and suitable for its intended purpose, it must undergo a validation process. ekb.egms-editions.cl Following guidelines from the International Conference on Harmonisation (ICH), key validation parameters are assessed.

Specificity/Selectivity : This ensures that the analytical signal is unequivocally from the analyte of interest, without interference from other components like impurities, degradation products, or matrix components. researchgate.net It is often demonstrated by analyzing blank samples and spiked samples.

Linearity : This establishes that the method's response is directly proportional to the concentration of the analyte over a given range. thaiscience.info It is determined by analyzing a series of standards at different concentrations and performing a linear regression analysis.

Accuracy : This measures the closeness of the experimental value to the true value. thaiscience.info It is typically assessed through recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage recovery is calculated. longdom.org

Precision : This expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). thaiscience.inforesearchgate.net

Limit of Detection (LOD) : The lowest concentration of the analyte that can be reliably detected by the method. thaiscience.info

Limit of Quantitation (LOQ) : The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. thaiscience.infolongdom.org

Robustness : This measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate), providing an indication of its reliability during normal usage. researchgate.netlongdom.org

| Validation Parameter | Typical Acceptance Criterion | Reference |

|---|---|---|

| Linearity (Coefficient of Determination) | R² ≥ 0.999 | researchgate.net |

| Accuracy (% Recovery) | 98.0% - 102.0% | researchgate.net |

| Precision (RSD) | ≤ 2% | thaiscience.infolongdom.org |

| Robustness (RSD of results) | ≤ 2% for varied conditions | longdom.org |

Electrochemical and Spectrophotometric Detection Methodologies

Beyond chromatography, other analytical techniques can be employed for the detection and quantification of this compound.

Electrochemical Detection: The phenolic hydroxyl group in the molecule makes it electrochemically active and susceptible to oxidation. ingentaconnect.comeurekaselect.com Electrochemical sensors, based on modified electrodes, can be used for its detection. mdpi.com Techniques like cyclic voltammetry or differential pulse voltammetry can be used to study the redox behavior of the compound. researchgate.net The oxidation of the phenolic group to a phenoxy radical produces a measurable current that is proportional to the concentration of the analyte. mdpi.com This approach can be highly sensitive and is particularly useful when coupled with HPLC for selective detection. nih.gov

Spectrophotometric Detection: UV-Vis spectrophotometry is a simple, cost-effective method for quantitative analysis. laboratuvar.com Based on the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. A quantitative method would involve preparing a calibration curve from standards of known concentration and measuring the absorbance of unknown samples at the wavelength of maximum absorbance (λmax). seafdec.org Furthermore, spectrophotometric titrations, where UV-Vis spectra are recorded as a function of pH, can be used to determine the acid dissociation constants (pKa) of the carboxylic acid and phenolic protons. asianpubs.orgasianpubs.org

Sample Preparation Strategies for Complex Research Matrices

When analyzing samples from complex matrices such as biological fluids, environmental samples, or crude reaction mixtures, a sample preparation step is crucial to remove interfering substances and concentrate the analyte. nih.govrsc.org The polar and acidic nature of this compound dictates the choice of extraction technique.

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases. For an acidic compound like this compound, the pH of the aqueous sample can be adjusted. By acidifying the sample to a pH well below the pKa of the carboxylic acid (~pH 2), the compound will be in its neutral, protonated form, making it more soluble in a water-immiscible organic solvent like ethyl acetate (B1210297) or dichloromethane. Conversely, adjusting the pH to be basic will deprotonate the acid, making it more water-soluble and allowing for the removal of neutral organic impurities.

Solid-Phase Extraction (SPE): SPE is a more modern and efficient technique for sample cleanup and concentration. researchgate.net For a polar acidic compound, several SPE strategies could be employed:

Reversed-Phase SPE: A nonpolar sorbent (e.g., C18) is used. The sample is loaded under aqueous conditions, interfering polar compounds are washed away, and the retained analyte is then eluted with an organic solvent like methanol or acetonitrile.

Anion-Exchange SPE: A sorbent with positively charged functional groups (e.g., quaternary ammonium) is used. At a neutral or slightly basic pH, the deprotonated benzoic acid will be negatively charged and will bind to the sorbent. Interfering neutral and cationic compounds are washed away, and the analyte is then eluted by changing the pH or increasing the ionic strength of the eluting solvent.

The choice of method depends on the nature of the matrix and the required level of cleanliness for the subsequent analysis. nih.gov

| Technique | Principle | Application for this compound |

|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning based on pH-dependent solubility. | Adjust sample to pH < 2, extract with ethyl acetate to isolate the neutral acid from the aqueous phase. |

| Solid-Phase Extraction (SPE) - Reversed Phase | Retention of nonpolar compounds on a hydrophobic sorbent. | Load aqueous sample onto a C18 cartridge, wash with water, elute with methanol/acetonitrile. |

| Solid-Phase Extraction (SPE) - Anion Exchange | Retention of anionic compounds on a positively charged sorbent. | Load sample at pH > 5 onto an anion exchange cartridge, wash, elute with a low pH or high salt buffer. |

Future Research Directions and Emerging Paradigms

High-Throughput Screening Methodologies for Derivative Library Synthesis and EvaluationThere are no reported methodologies for the high-throughput screening of derivatives of 2,4-Dibromo-6-fluoro-3-hydroxybenzoic acid.

Due to the lack of any data, the creation of interactive data tables and a list of mentioned chemical compounds is also not feasible. Any attempt to provide such information would be speculative and not based on factual, verifiable sources.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4-Dibromo-6-fluoro-3-hydroxybenzoic acid, and how can intermediates be characterized?

- Methodological Answer : Halogenation of hydroxybenzoic acid derivatives is a common approach. For bromination, use dibromine or N-bromosuccinimide (NBS) in acetic acid under controlled temperature (0–25°C). Fluorination can be achieved via nucleophilic substitution using KF in polar aprotic solvents (e.g., DMF). Monitor reaction progress via TLC or HPLC. Intermediate characterization should include:

- 1H/13C NMR : To confirm substitution patterns (e.g., coupling constants for fluorine at C6 and bromine at C2/C4) .

- Mass Spectrometry (MS) : For molecular ion verification (e.g., ESI-MS in negative ion mode).

- Elemental Analysis : To validate purity (>95%) .

Q. How can researchers ensure accurate quantification of halogenated benzoic acids using HPLC?

- Methodological Answer : Use a C18 reversed-phase column with a mobile phase of acetonitrile/water (0.1% formic acid). Optimize detection via UV at 254 nm (for aromatic rings) and confirm retention times against certified standards (e.g., 3,5-difluorobenzoic acid as a reference) . Calibrate with internal standards (e.g., deuterated analogs like 3,5-difluorobenzoic-d3 acid) to minimize matrix effects .

Q. What safety protocols are critical when handling halogenated hydroxybenzoic acids?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (similar to protocols for 2,6-dihydroxybenzoic acid) .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Spill Management : Neutralize with inert absorbents (e.g., sand) and dispose as halogenated waste .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts) for halogenated benzoic acids be resolved?

- Methodological Answer : Discrepancies often arise from solvent effects or impurities. For this compound:

- Deuterated Solvents : Use DMSO-d6 or CDCl3 to avoid proton exchange interference.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H-13C couplings (e.g., distinguish F-C6 from Br-C2/C4 environments) .

- Cross-Validation : Compare with spectral databases (e.g., NIST Chemistry WebBook for 3,5-dibromo-4-hydroxybenzoic acid analogs) .

Q. What strategies mitigate side reactions during selective halogenation of polyhydroxybenzoic acids?

- Methodological Answer :

- Protecting Groups : Temporarily protect the hydroxyl group at C3 using acetyl or trimethylsilyl (TMS) groups before bromination/fluorination.

- Directed Ortho-Metalation : Use organometallic catalysts (e.g., LDA) to direct halogenation to specific positions .

- Kinetic Control : Lower reaction temperatures (–20°C) reduce electrophilic aromatic substitution (EAS) at unintended positions .

Q. How do electronic effects of halogens (Br, F) influence the acidity and reactivity of 3-hydroxybenzoic acid derivatives?

- Methodological Answer :

- pKa Determination : Use potentiometric titration in aqueous ethanol. Fluorine’s electron-withdrawing effect at C6 lowers pKa (~2.5), while bromine’s inductive effect at C2/C4 further stabilizes the deprotonated form .

- DFT Calculations : Model charge distribution using Gaussian software to predict reactivity in nucleophilic acyl substitution .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

- Methodological Answer :

- Solvent Selection : Use mixed solvents (e.g., ethanol/water) to improve solubility gradients.

- Slow Evaporation : Achieve single crystals by controlled evaporation at 4°C.

- X-ray Diffraction : Resolve crystal packing issues caused by halogen-halogen interactions (e.g., Br⋯F contacts) .

Data Contradiction Analysis

Q. Why do reported melting points for halogenated benzoic acids vary across studies?

- Methodological Answer : Variations arise from impurities or polymorphic forms. For this compound:

- Purification : Recrystallize twice from hot ethanol.

- DSC Analysis : Confirm melting point (mp) via differential scanning calorimetry (DSC) at 5°C/min.

- Literature Comparison : Cross-reference with analogs (e.g., 3,5-dibromo-4-hydroxybenzoic acid mp: 250–252°C) .

Q. How can researchers reconcile discrepancies in bioactivity data for halogenated benzoic acids?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.